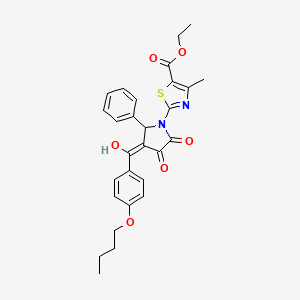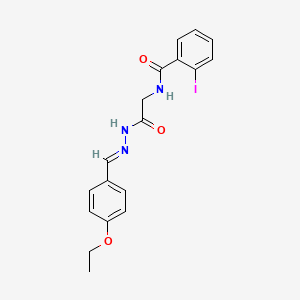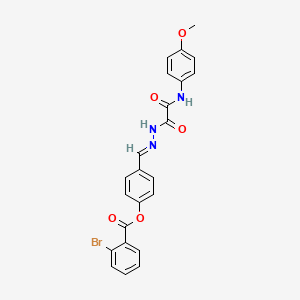
Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS Number: 609796-42-1) is a complex organic compound with the following structural formula:
C30H32N2O8S
This compound belongs to the thiazole class and combines elements from both pyrrole and thiazole rings
Vorbereitungsmethoden
Synthetic Routes: The synthetic route for this compound is not widely documented due to its rarity. researchers have reported its preparation through multistep reactions involving the condensation of appropriate precursors. The exact sequence may vary, but it typically includes steps such as amide formation, cyclization, and esterification.
Reaction Conditions: The specific reaction conditions depend on the synthetic pathway chosen. Commonly used reagents include butoxybenzoyl chloride, phenylhydrazine, and thiazole derivatives. Solvents like dichloromethane or acetonitrile facilitate the reactions.
Industrial Production: As of now, there is no large-scale industrial production of this compound. It remains primarily accessible to early discovery researchers and is not commercially available.
Analyse Chemischer Reaktionen
Reactivity: Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various reactions:
Oxidation: The phenyl and thiazole moieties are susceptible to oxidation.
Reduction: Reduction of the carbonyl group or other functional groups may occur.
Substitution: Substitution reactions at the phenyl ring or thiazole nitrogen are possible.
Common Reagents: Reagents like sodium borohydride (for reduction), acetic anhydride (for acetylation), and strong acids (for esterification) are relevant.
Major Products: The major products depend on the specific reaction conditions. Hydrolysis of the ester group yields the corresponding acid, while reduction leads to the alcohol form.
Wissenschaftliche Forschungsanwendungen
This compound’s applications span several scientific domains:
Chemistry: It serves as a building block for designing novel molecules.
Biology: Researchers explore its interactions with enzymes and receptors.
Medicine: Investigations focus on potential therapeutic effects.
Industry: Its unique structure may find applications in materials science.
Wirkmechanismus
The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting signaling pathways or enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
While Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is rare, similar compounds include:
Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate: (CAS Number: 609795-44-0) .
Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate: (CAS Number: 609796-50-1) .
These compounds share structural features but exhibit distinct properties.
Eigenschaften
CAS-Nummer |
609796-43-2 |
|---|---|
Molekularformel |
C28H28N2O6S |
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
ethyl 2-[(4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H28N2O6S/c1-4-6-16-36-20-14-12-19(13-15-20)23(31)21-22(18-10-8-7-9-11-18)30(26(33)24(21)32)28-29-17(3)25(37-28)27(34)35-5-2/h7-15,22,31H,4-6,16H2,1-3H3/b23-21+ |
InChI-Schlüssel |
OMLIUJVADNRVLJ-XTQSDGFTSA-N |
Isomerische SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=CC=C4)/O |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(2E)-2-[(2-bromo-5-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide](/img/structure/B12027321.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12027334.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-fluorobenzohydrazide](/img/structure/B12027339.png)
![5-(4-fluorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12027345.png)


![2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12027358.png)
![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone](/img/structure/B12027373.png)
![N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide](/img/structure/B12027381.png)

![(5E)-5-(4-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027395.png)

![N-(4-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12027412.png)
